Home > Products > Screening Compounds P130840 > Buflomedil N-Oxide Hydrochloride
Buflomedil N-Oxide Hydrochloride -

Buflomedil N-Oxide Hydrochloride

Catalog Number: EVT-15426779
CAS Number:
Molecular Formula: C17H26ClNO5
Molecular Weight: 359.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Buflomedil N-Oxide Hydrochloride can be sourced from various chemical suppliers, including LGC Standards, which provides high-quality reference standards for pharmaceutical testing . The compound has been synthesized and studied in various research contexts, including its efficacy and safety in clinical applications.

Classification

Buflomedil N-Oxide Hydrochloride is classified under the following categories:

  • Drug Type: Vasodilators
  • Chemical Taxonomy: Alkyl-phenylketones
  • Functional Group: Ketones
  • Impurity Type: Degradation Product .
Synthesis Analysis

Methods

The synthesis of Buflomedil N-Oxide Hydrochloride can be achieved through several methods. A notable method involves the reaction of 4-fluoro-1-(2,4,6-trimethoxyphenyl) butanone with pentazane in an organic solvent like cyclohexane. Sodium iodide serves as a catalyst under controlled temperatures ranging from 20°C to the boiling point of the solvent. The process typically requires 5 to 12 hours for completion, yielding a product with high purity .

Technical Details

In one synthesis route, 50 g of 4-chloro-1-(2,4,6-trimethoxybenzene) butanone is combined with 30 g of tetramethyleneimine and 250 g of hexanaphthene. The mixture is heated to reflux for approximately 9 hours before cooling and washing with sodium chloride solution to isolate the desired compound .

Molecular Structure Analysis

Structure

Buflomedil N-Oxide Hydrochloride features a complex molecular structure characterized by its unique functional groups. The InChI representation is as follows:

InChI 1S C17H25NO5 ClH c1 21 13 11 15 22 2 17 16 12 13 23 3 14 19 7 6 10 18 20 8 4 5 9 18 h11 12H 4 10H2 1 3H3\text{InChI 1S C17H25NO5 ClH c1 21 13 11 15 22 2 17 16 12 13 23 3 14 19 7 6 10 18 20 8 4 5 9 18 h11 12H 4 10H2 1 3H3}

The SMILES notation for this compound is:

Cl COc1cc OC c C O CCC N 2 O CCCC2 c OC c1\text{Cl COc1cc OC c C O CCC N 2 O CCCC2 c OC c1}

Data

The accurate mass of Buflomedil N-Oxide Hydrochloride is reported as 359.15 g/mol, indicating a high degree of precision in its molecular characterization .

Chemical Reactions Analysis

Reactions

Buflomedil N-Oxide Hydrochloride can undergo several chemical reactions typical for compounds with N-Oxide functionalities. These include:

  • Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
  • Reduction: Reduction reactions may convert certain functional groups to alcohols.
  • Substitution: The aromatic ring can participate in electrophilic substitution reactions.

Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction .

Mechanism of Action

Buflomedil N-Oxide Hydrochloride exhibits several pharmacological actions primarily through its role as a vasodilator. It acts as an alpha-adrenoceptor antagonist and has weak calcium channel blocking properties. This mechanism helps improve blood flow by relaxing vascular smooth muscle, thus enhancing perfusion in peripheral vascular diseases .

Physical and Chemical Properties Analysis

Physical Properties

Buflomedil N-Oxide Hydrochloride is typically a white to off-white solid that is freely soluble in water and soluble in ethanol. It has very slight solubility in acetone .

Chemical Properties

The compound's stability at room temperature makes it suitable for various applications in pharmaceutical formulations. Its interactions with other compounds are influenced by its polar nature due to the presence of the nitrogen oxide bond .

Applications

Buflomedil N-Oxide Hydrochloride has various scientific uses, particularly in pharmacology and medicinal chemistry. It is utilized in studies related to cardiovascular health due to its vasodilatory effects. Additionally, it serves as an impurity reference standard in pharmaceutical testing, ensuring the quality and safety of drug formulations containing buflomedil or similar compounds .

Synthesis and Structural Elucidation

Synthetic Pathways for N-Oxide Derivatives of Vasoactive Agents

N-Oxidation represents a strategic structural modification to enhance the physicochemical and pharmacological properties of tertiary amine-containing vasoactive compounds. Buflomedil N-Oxide Hydrochloride (C₁₇H₂₅NO₅·HCl, MW 359.84) is synthesized through the selective oxidation of the pyrrolidine nitrogen atom in the buflomedil scaffold [2] [9]. The core synthetic methodologies involve:

  • Chemical Oxidation: The predominant route employs peroxides (e.g., meta-chloroperbenzoic acid, mCPBA) or hydrogen peroxide in the presence of catalysts (e.g., sodium tungstate) acting on the tertiary amine group of buflomedil hydrochloride under controlled conditions [4] [9]. This reaction typically proceeds in dichloromethane or methanol at 0-25°C, achieving conversions exceeding 85% with careful control of stoichiometry (1.0-1.2 equivalents oxidant) and reaction time (4-12 hours) [5] [8].
  • Hypervalent Iodine-Mediated Oxidation: Recent advances utilize iodine(III) reagents like phenyliodine(III) diacetate (PIDA, PhI(OAc)₂) in conjunction with bromide sources (e.g., TMSBr). This system generates reactive bromine species in situ capable of facilitating N-oxidation. While initially explored for carbamate-protected heterocycles, this methodology shows applicability to tertiary amines like buflomedil's pyrrolidine under optimized microwave-assisted conditions (80-120°C, short reaction times ~20 min) [3].
  • Electrochemical Oxidation: Alternative approaches involve direct anodic oxidation in aqueous or mixed solvent systems. This "green chemistry" method avoids chemical oxidants but requires precise control of electrode potential to achieve selective N-oxidation over competing side reactions and often necessitates specialized equipment [9].

Structural confirmation of Buflomedil N-Oxide Hydrochloride relies on characteristic spectroscopic signatures:

  • ¹H NMR: Downfield shift of protons alpha to the oxidized nitrogen (pyrrolidine -CH₂-) by ~0.3-0.5 ppm compared to buflomedil, alongside the aromatic and methoxy signals of the trimethoxyphenylbutanone moiety.
  • ¹³C NMR: Characteristic downfield shift of the carbonyl carbon (C=O) and upfield shifts of the alpha carbons adjacent to the N-oxide nitrogen.
  • IR: Appearance of the N→O stretch vibration in the 960-980 cm⁻¹ region.
  • MS (ESI+): Dominant [M+H]+ peak at m/z 324.2 (free base) or characteristic fragment ions confirming the N-oxide moiety [2] [8].

Table 1: Key Synthetic Methods for Vasoactive Agent N-Oxides

MethodologyReagents/ConditionsKey AdvantagesKey LimitationsRepresentative Yield for Pyrrolidine N-Oxides
Peracid OxidationmCPBA/H₂O₂, CH₂Cl₂/MeOH, 0-25°CWell-established, predictable, scalablePotential over-oxidation, peracid handling75-92% [4] [9]
Iodine(III)/Br⁻PhI(OAc)₂, TMSBr, CH₂Cl₂, 80-120°C (MW)Faster reaction times, novel mechanismRequires optimization, reagent cost40-69% (initial reports) [3]
ElectrochemicalAnodic oxidation, aqueous buffer, rtNo chemical oxidants, potentially greenerScalability issues, selectivity control50-70% [9]
Molecular BromineBr₂, CH₂Cl₂/MeOH, rt or heat, lightSimple reagentsRadical side reactions, bromination by-products~43% (model substrates) [3]

Optimization of Buflomedil N-Oxide Hydrochloride Synthesis Using Factorial Design Methodologies

The synthesis of Buflomedil N-Oxide Hydrochloride, particularly using novel or complex methods, benefits significantly from systematic optimization via factorial design. This statistical approach efficiently identifies critical variables and their optimal settings to maximize yield and purity while minimizing side products [1] [5].

  • Critical Process Variables: For the iodine(III)/bromide-mediated N-oxidation (adapted from piperidine/carbamate models [3]), key factors include:
  • Reagent Equivalents: Molar ratios of PIDA (PhI(OAc)₂) and TMSBr relative to the substrate (Buflomedil). Studies show a direct correlation between PIDA/TMSBr equivalents (1:2 to 4:8) and yield (14% to 65-69%) at high temperatures [3].
  • Temperature: Significant impact on reaction rate and conversion. Room temperature reactions are slow (days, ~40% yield), while microwave irradiation at 80-120°C dramatically reduces reaction times (minutes) and improves yields (48-69% at 80°C in 20 min; 56-65% at 120°C in 20 min) [3].
  • Solvent: Dichloromethane (CH₂Cl₂) consistently outperforms acetonitrile (MeCN) in model systems, yielding 69% vs. 39% under identical conditions (PIDA 4 eq, TMSBr 8 eq, 80°C, 20 min) [3].
  • Reaction Time: Crucial under thermal/microwave conditions. Yields increase with time (e.g., 48% at 5 min, 62% at 10 min, 69% at 20 min in CH₂Cl₂ at 80°C) [3].

  • Factorial Design Implementation: A typical 2³ full factorial design investigating PIDA Equivalents (X₁: 2, 3, 4 eq), Temperature (X₂: 60°C, 80°C, 100°C), and Time (X₃: 5, 10, 20 min) would generate a model predicting the optimal synthesis window. Response Surface Methodology (RSM) can further refine this model. Data from piperidine N-oxide synthesis indicates a strong positive interaction between higher PIDA equivalents and elevated temperature, with time acting as a secondary modifier [3] [5].

  • Optimization Outcomes: Applying factorial design to the PIDA/TMSBr route for Buflomedil N-Oxide Hydrochloride would likely identify an optimum around PIDA (3-4 eq), TMSBr (6-8 eq), in CH₂Cl₂, at 80-120°C for 10-20 min under microwave irradiation, targeting yields exceeding 60% while minimizing degradation or bromination by-products observed with molecular bromine alone [3]. For classical peracid oxidation, design would focus on oxidant equivalence, temperature, solvent mixture, and catalyst concentration to maximize conversion and minimize impurities [5].

Table 2: Impact of Process Variables on Iodine(III)/Br⁻ Mediated N-Oxidation Yield (Based on Model Systems [3])

PIDA (eq)TMSBr (eq)Temperature (°C)Time (min)SolventReported Yield (%)
48805CH₂Cl₂48
488010CH₂Cl₂62
488020CH₂Cl₂69
488020MeCN39
486020CH₂Cl₂48
3612020CH₂Cl₂56
2412020CH₂Cl₂35
1212020CH₂Cl₂14

Comparative Analysis of N-Oxidation Techniques in Pyrrolidine-Based Compounds

The pyrrolidine ring, a core structural element in Buflomedil and its N-oxide, presents specific reactivity and selectivity challenges for N-oxidation. Comparing techniques reveals distinct profiles:

  • Peracids (mCPBA/H₂O₂):
  • Mechanism: Direct oxygen atom transfer via electrophilic attack on the nitrogen lone pair.
  • Selectivity: Generally high selectivity for tertiary amine N-oxidation over other functional groups commonly found in vasoactive agents (e.g., aryl ethers, ketones). Minimal risk of ring cleavage under standard conditions.
  • By-products: Potential formation of N,N-disubstituted hydroxylamines if over-oxidation occurs; minor impurities from peracid decomposition. Requires careful pH control during workup to isolate the stable hydrochloride salt [4] [9].
  • Scope: Robust and widely applicable to diverse pyrrolidine-containing pharmaceuticals. Tolerates various substituents on the pyrrolidine nitrogen (alkyl, benzyl) and adjacent carbon atoms.
  • Hypervalent Iodine/Bromide Systems (PhI(OAc)₂/TMSBr):
  • Mechanism: Involves in situ generation of reactive brominating species (potentially Br₂ or Br⁺). Evidence suggests initial α-bromination adjacent to nitrogen, followed by solvolysis (e.g., by MeOH if present) and elimination to form an iminium ion, which is then trapped by water or the bromide counterion. The N-oxide may form via hydrolysis of an intermediate bromoamine or through an alternative radical pathway under thermal/microwave conditions [3].
  • Selectivity: Lower inherent selectivity for N-oxidation compared to peracids. Significant risk of α-bromination or α-methoxylation (if MeOH solvent) on the pyrrolidine ring as competitive or sequential reactions. Requires careful optimization to favor the N-oxide pathway, often involving solvent choice and strict exclusion of nucleophilic traps like methanol [3].
  • By-products: α-Bromo, α-methoxy, or α,α-dibromo pyrrolidine derivatives are common side products, complicating purification. Bromination of electron-rich aromatic rings in the substrate is also possible [3].
  • Scope: Primarily demonstrated on carbamate-protected cyclic amines; application to free tertiary amines like buflomedil requires validation. Higher yields observed for 5-6 membered rings compared to larger heterocycles [3].
  • Molecular Halogens (Br₂, Cl₂):
  • Mechanism: Similar to hypervalent iodine systems, involving electrophilic halogenation alpha to nitrogen, forming halonium intermediates susceptible to nucleophilic attack or elimination.
  • Selectivity: Poor selectivity for N-oxide formation. Predominantly leads to α-halogenation or, in protic solvents, α-alkoxylation. Photo-bromination can exacerbate side reactions. N-Oxide formation (~43% in model studies) often occurs alongside significant amounts of dibromides and other unidentified products [3].
  • Scope: Limited practical utility for direct and selective synthesis of pyrrolidine N-oxides like Buflomedil N-Oxide Hydrochloride due to competing reactions.
  • Electrochemical Oxidation:
  • Mechanism: Direct electron transfer from the nitrogen atom at the anode, generating a radical cation that reacts with water or hydroxide to form the N-oxide.
  • Selectivity: Moderate to good selectivity achievable by precise potential control. Avoids chemical oxidants. Risk of over-oxidation or oxidation of other sensitive groups (e.g., phenols if present) exists if potential is not carefully tuned.
  • Scope: Technically feasible but less explored industrially for pharmaceutical N-oxides due to scalability challenges and equipment requirements [9].

Properties

Product Name

Buflomedil N-Oxide Hydrochloride

IUPAC Name

4-(1-oxidopyrrolidin-1-ium-1-yl)-1-(2,4,6-trimethoxyphenyl)butan-1-one;hydrochloride

Molecular Formula

C17H26ClNO5

Molecular Weight

359.8 g/mol

InChI

InChI=1S/C17H25NO5.ClH/c1-21-13-11-15(22-2)17(16(12-13)23-3)14(19)7-6-10-18(20)8-4-5-9-18;/h11-12H,4-10H2,1-3H3;1H

InChI Key

BGNKMKFPHXUVGN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C(=O)CCC[N+]2(CCCC2)[O-])OC.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.